2-Methyl-2-phenylpropanal

Physicochemical characterization Distillation Formulation

2-Methyl-2-phenylpropanal (CAS 3805-10-5), also designated as benzeneacetaldehyde, α,α-dimethyl- or phenyldimethylacetaldehyde, is a tertiary aliphatic-aromatic aldehyde with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol. Its structure features a quaternary α-carbon bearing two methyl groups and one phenyl substituent, which distinguishes it from secondary aldehydes such as 2-phenylpropanal (hydratropic aldehyde, CAS 93-53-8) and primary aldehydes such as phenylacetaldehyde (CAS 122-78-1).

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 3805-10-5
Cat. No. B3052037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-phenylpropanal
CAS3805-10-5
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC(C)(C=O)C1=CC=CC=C1
InChIInChI=1S/C10H12O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyRJOWHRLIQNKYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-phenylpropanal (CAS 3805-10-5): Physicochemical Identity and Procurement-Relevant Baseline


2-Methyl-2-phenylpropanal (CAS 3805-10-5), also designated as benzeneacetaldehyde, α,α-dimethyl- or phenyldimethylacetaldehyde, is a tertiary aliphatic-aromatic aldehyde with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol . Its structure features a quaternary α-carbon bearing two methyl groups and one phenyl substituent, which distinguishes it from secondary aldehydes such as 2-phenylpropanal (hydratropic aldehyde, CAS 93-53-8) and primary aldehydes such as phenylacetaldehyde (CAS 122-78-1) . Commercial specifications typically cite a minimum purity of 95%, with the compound supplied as a colorless to pale yellow liquid . This compound occupies a niche as both a synthetic intermediate in pharmaceutical manufacturing and a specialty aldehyde in fragrance research, though it is less commonly employed in large-volume perfumery than its mono-methyl analog 2-phenylpropanal .

Why 2-Methyl-2-phenylpropanal Cannot Be Replaced by 2-Phenylpropanal or Phenylacetaldehyde Without Quantitative Consequence


The α,α-dimethyl substitution pattern in 2-methyl-2-phenylpropanal creates a tertiary aldehyde center that fundamentally alters its reactivity profile, physicochemical behavior, and downstream synthetic utility relative to its closest analogs. Unlike 2-phenylpropanal—which bears a single methyl group at the α-position and retains an α-hydrogen—the target compound lacks enolizable protons adjacent to the carbonyl, eliminating aldol condensation pathways and directing reactivity toward alternative transformations such as decarbonylation . Compared with phenylacetaldehyde, which is notoriously susceptible to air oxidation and polymerization requiring stabilizers, the steric shielding provided by the geminal dimethyl groups confers measurably different atmospheric oxidation kinetics . These structural distinctions translate into tangible differences in boiling point, density, and vapor pressure that affect both formulation behavior in fragrance applications and isolation/purification protocols in synthetic chemistry .

Quantitative Differentiation Evidence: 2-Methyl-2-phenylpropanal vs. Closest Analogs


Boiling Point and Density Differentiation vs. 2-Phenylpropanal for Purification and Formulation Design

2-Methyl-2-phenylpropanal exhibits a boiling point approximately 17°C higher than its closest structural analog 2-phenylpropanal at atmospheric pressure, reflecting the additional methyl group and resulting increase in molecular weight and polarizability. Density is lower by approximately 0.04 g/mL, a difference that influences solvent miscibility and phase behavior in multi-component formulations .

Physicochemical characterization Distillation Formulation

Atmospheric Oxidative Half-Life: 4.9% Longer Persistence vs. 2-Phenylpropanal

The predicted atmospheric oxidation half-life of 2-methyl-2-phenylpropanal via hydroxyl radical reaction is 0.410 days (4.915 hours), compared with 0.391 days (4.689 hours) for 2-phenylpropanal, representing a 4.9% longer tropospheric persistence. The OH rate constant is correspondingly lower for the target compound .

Atmospheric chemistry Environmental fate Stability

Tertiary Aldehyde 'On-Water' Decarbonylation: A Reactivity Pathway Absent in Primary and Secondary Aldehydes

As a tertiary aldehyde, 2-methyl-2-phenylpropanal undergoes complete decarbonylation via an acyl radical mechanism when suspended in water at room temperature in the presence of dioxygen, releasing carbon monoxide and yielding 2-phenyl-2-propanol and cumene hydroperoxide as products (combined isolated yield 39–44%). Critically, no reaction occurs when the compound is dissolved in organic solvents (methanol, hexane, dichloromethane), in the presence of the radical inhibitor BHT, or in the absence of air. This 'on-water' reactivity is not observed for primary or secondary aldehydes under the same mild conditions .

Decarbonylation CO-releasing molecules Tertiary aldehydes On-water chemistry

Oxidation Product as Exclusive Fexofenadine Intermediate: The α,α-Dimethyl Motif as a Pharmacophoric Requirement

Oxidation of 2-methyl-2-phenylpropanal yields 2-methyl-2-phenylpropanoic acid (α,α-dimethylphenylacetic acid, CAS 826-55-1), which serves as an essential intermediate in the synthesis of fexofenadine hydrochloride, the active pharmaceutical ingredient in Allegra®. This carboxylic acid is subsequently elaborated via Friedel-Crafts acylation, selective para-bromination, and coupling to construct the fexofenadine scaffold. The α,α-dimethyl substitution pattern is mandatory for this synthetic route; 2-phenylpropanal, which lacks the geminal dimethyl groups, cannot serve as a precursor to this intermediate .

Pharmaceutical intermediate Fexofenadine Oxidation API synthesis

Divergent Allylic Alcohol Rearrangement Products: Regiochemical Fate Determined by α-Substitution

In a controlled study of allylic alcohol rearrangements in sulfuric acid, 2-phenyl-1-propen-3-ol (lacking α-methyl substitution) rearranged exclusively to 2-phenylpropionaldehyde. In contrast, 2-methyl-1-phenyl-1-propen-3-ol (bearing an α-methyl group analogous to the target compound's architecture) produced a mixture of 2-methyl-2-phenylpropanal, isobutyrophenone, and 2-methyl-3-phenyl-1-propen-3-ol. This demonstrates that α-substitution fundamentally alters the rearrangement manifold, diverting the reaction from a single aldehyde product to a multi-product distribution .

Allylic rearrangement Reaction mechanism Product distribution

Evidence-Backed Application Scenarios Where 2-Methyl-2-phenylpropanal Offers Verifiable Advantage


Pharmaceutical Intermediate Procurement for Fexofenadine API Manufacturing

Procurement teams sourcing intermediates for fexofenadine hydrochloride synthesis should specify 2-methyl-2-phenylpropanal (CAS 3805-10-5) rather than 2-phenylpropanal (CAS 93-53-8). Oxidation of the target compound yields 2-methyl-2-phenylpropanoic acid (α,α-dimethylphenylacetic acid), the mandatory building block for the fexofenadine scaffold. The α,α-dimethyl motif is structurally required; the mono-methyl analog cannot enter this synthetic pathway . The aldehyde oxidation step from the corresponding alcohol precursor has been demonstrated at 91.6% yield, supporting scalable process development .

CO-Releasing Molecule (CORM) Research Using Tertiary Aldehyde Scaffolds

Investigators studying carbon monoxide-releasing molecules for biological applications should consider 2-methyl-2-phenylpropanal as a small-molecule CORM scaffold. The compound undergoes complete decarbonylation 'on-water' at room temperature in the presence of dioxygen, releasing CO via an acyl radical mechanism, while showing no reaction in organic solvents . This solvent-gated CO release is specific to tertiary aldehydes and is not exhibited by primary or secondary aldehydes under comparable mild conditions. The decarbonylation products (2-phenyl-2-propanol and cumene hydroperoxide) have been identified by NMR, with a combined isolated yield of 39–44% .

Radical Fragmentation Methodology in Synthetic Organic Chemistry

Synthetic chemists developing radical-mediated C–C bond fragmentation protocols can utilize 2-methyl-2-phenylpropanal as a precursor to vinyl carbinol substrates. These vinyl carbinols, derived from the target aldehyde, react with xanthate-generated radicals to produce highly functionalized ketones via a radical addition/C–C bond cleavage cascade. The reaction proceeds under mild conditions, in good to high yield, and tolerates the presence of unprotected carbinol functionality . This transformation leverages the steric and electronic properties specific to the α,α-dimethyl substitution pattern.

Specialty Fragrance Research Requiring Controlled Aldehydic Character with Reduced Pungency Risk

While 2-methyl-2-phenylpropanal is less commonly employed in mainstream perfumery than hydratropic aldehyde (2-phenylpropanal), its tertiary aldehyde structure and sterically shielded carbonyl group suggest potential utility in fragrance research contexts where reduced reactivity toward nucleophiles and slower oxidative degradation are desirable. The compound's atmospheric oxidation half-life (0.410 days) is marginally longer than that of 2-phenylpropanal (0.391 days) , and its higher boiling point (219.8°C vs. 202.3°C) indicates lower volatility, which may translate to different odor tenacity characteristics in scent-strip or headspace evaluations. Fragrance researchers exploring niche aldehydic notes distinct from the well-characterized hyacinth-green profile of hydratropic aldehyde may find this compound worthy of olfactory assessment.

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